1-cyclopentyl-2,2,2-trifluoroethan-1-amine
Description
Contextualization of Trifluoroethylamine Derivatives in Modern Organic Chemistry
Fluorinated amines, particularly those containing a trifluoromethyl (CF3) group adjacent to an amino group, have become crucial building blocks in contemporary organic and medicinal chemistry. chemicalbook.com The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. lookchem.com Specifically, the trifluoromethyl group is a key pharmacophore due to its high electronegativity, metabolic stability, and ability to act as a lipophilic hydrogen bond donor. nih.gov
Trifluoroethylamine derivatives are recognized as valuable amide isosteres, meaning they can mimic the geometry of an amide bond while being resistant to hydrolysis. epa.gov This characteristic is highly desirable in drug design. The synthesis of α-branched trifluoroethylamines has been achieved through various methods, including the nucleophilic addition of organometallic reagents (like Grignard or organozinc reagents) to trifluoromethylated imines or their precursors. epa.gov The development of efficient synthetic routes to access these compounds, such as from readily available N-aryl trifluoromethyl hemiaminal ethers, continues to be an active area of research. epa.gov Furthermore, trifluoroethylamine itself is used as a versatile starting material for constructing more complex molecules, including various heterocyclic compounds through cycloaddition reactions. biosynth.comchemicalbook.com
Importance of Chiral Fluorinated Building Blocks in Advanced Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities. Chiral fluorinated building blocks are therefore of immense importance. bldpharm.comnih.gov The presence of fluorine can decrease the basicity of a nearby amine, which can improve a drug molecule's bioavailability. chemicalbook.com
Consequently, the stereoselective synthesis of chiral fluorinated amines is a major focus. chemicalbook.com Methodologies for achieving this include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. bldpharm.comnih.gov For instance, stereoselective additions to fluorinated N-tert-butylsulfinyl imines have proven effective for producing chiral amines with high stereoselectivity. chemicalbook.com The development of catalytic asymmetric methods allows for the efficient production of single enantiomers, which are essential for creating advanced, stereochemically defined molecules. nist.gov These chiral building blocks are integral to the synthesis of complex and biologically active compounds, where precise three-dimensional structure is critical for function. nih.gov
Structural Overview and Stereochemical Considerations of 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine
This compound possesses a distinct molecular architecture that combines several key functional groups. nih.gov The central feature is a chiral carbon atom bonded to four different substituents: a cyclopentyl ring, a trifluoromethyl (CF3) group, an amine (NH2) group, and a hydrogen atom. This single stereocenter means the compound can exist as a pair of enantiomers, (R)-1-cyclopentyl-2,2,2-trifluoroethan-1-amine and (S)-1-cyclopentyl-2,2,2-trifluoroethan-1-amine.
The trifluoromethyl group's strong electron-withdrawing nature significantly influences the properties of the adjacent amine, reducing its basicity compared to a non-fluorinated analogue like 1-cyclopentylethanamine. chemicalbook.com The cyclopentyl group provides a lipophilic, alicyclic component to the molecule. The stereochemical configuration at the chiral center is critical, as it dictates the molecule's three-dimensional shape and how it interacts with other chiral molecules, such as biological receptors. The synthesis of this compound in an enantiomerically pure form, for example as the (S)-enantiomer hydrochloride, highlights its intended use as a specific chiral building block. bldpharm.comchemicalbook.com
Physicochemical Properties
The following table summarizes key physicochemical properties for the hydrochloride salt of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂F₃N | uni.lu |
| Molecular Weight | 167.17 g/mol | uni.lu |
| Boiling Point | 148-163 °C (Predicted) | epa.gov |
| Melting Point | 114-201 °C (Predicted) | epa.gov |
| Density | 1.17 g/cm³ (Predicted) | epa.gov |
| pKa (Basic) | 8.57 (Predicted) | epa.gov |
| XlogP (Predicted) | 2.3 | uni.lu |
Spectroscopic Data Analysis
While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure.
¹H NMR: The spectrum would show complex multiplets for the protons on the cyclopentyl ring. The proton on the chiral carbon (α-proton) would appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group, and it would also couple to the neighboring protons on the cyclopentyl ring. The two protons of the amine group would likely appear as a broad singlet.
¹³C NMR: The spectrum would display distinct signals for each carbon atom in a unique chemical environment. The carbon of the trifluoromethyl group would appear as a quartet due to one-bond coupling with the three fluorine atoms. The chiral carbon would also show coupling to fluorine. The cyclopentyl ring would likely show three distinct signals due to molecular symmetry (C1, C2/C5, C3/C4).
¹⁹F NMR: The spectrum would exhibit a single signal, a doublet, for the three equivalent fluorine atoms of the CF₃ group, resulting from coupling to the single α-proton.
Mass Spectrometry: The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. A prominent peak corresponding to the loss of the trifluoromethyl group ([M-CF₃]⁺) is also expected due to the relative stability of the resulting fragment. Predicted m/z values for various adducts include 168.09946 for [M+H]⁺ and 190.08140 for [M+Na]⁺. uni.lu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentyl-2,2,2-trifluoroethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)6(11)5-3-1-2-4-5/h5-6H,1-4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODCHWTZHXHHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Cyclopentyl 2,2,2 Trifluoroethan 1 Amine and Analogues
General Synthetic Routes to Trifluoroethylamines
General strategies for synthesizing α-trifluoromethyl amines typically involve either building the amine functionality onto a pre-existing trifluoromethyl-containing scaffold or introducing the trifluoromethyl group into a molecule that already contains the nitrogen atom.
Amination Reactions from Precursors with Electrophilic Centers
One direct approach to forming trifluoroethylamines involves the nucleophilic substitution of a suitable leaving group by an amine source. This method utilizes precursors where the carbon atom destined to be bonded to the nitrogen is electrophilic. For instance, compounds like 2,2,2-trifluoroethyl halides (e.g., CHF2CH2X where X is Br or I) can react with ammonia in the presence of a solvent and a catalyst to generate the corresponding trifluoroethylamine. google.com This reaction proceeds via a standard SN2 mechanism where the amine acts as the nucleophile. While effective for producing simple trifluoroethylamines, this approach may be less suitable for more complex or sterically hindered analogues.
Reductive Amination Strategies for Ketone Precursors
Reductive amination is a widely employed and versatile method for synthesizing amines, including α-trifluoromethyl amines. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine, the corresponding ketone precursor is 1-cyclopentyl-2,2,2-trifluoroethan-1-one.
The key steps in this reaction are:
Nucleophilic attack of the amine (e.g., ammonia) on the carbonyl carbon of the ketone to form a hemiaminal intermediate. wikipedia.org
Dehydration of the hemiaminal to yield a trifluoromethyl-substituted imine. wikipedia.org
Reduction of the C=N double bond of the imine to the final amine. masterorganicchemistry.com
A variety of reducing agents can be employed for this transformation. Mild reducing agents are often preferred as they can selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com Commonly used reagents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are effective under weakly acidic conditions that favor imine formation. masterorganicchemistry.comcommonorganicchemistry.com More general-purpose reductants like sodium borohydride (NaBH4) can also be used, though this often requires a stepwise procedure where the imine is formed first before the reducing agent is added to avoid reduction of the starting ketone. masterorganicchemistry.comcommonorganicchemistry.com
Introduction of the Trifluoromethyl Group via Specific Fluorination Methodologies
An alternative strategy involves introducing the trifluoromethyl (CF3) group into a pre-formed imine scaffold. This is typically achieved through the nucleophilic addition of a trifluoromethyl anion equivalent to the electrophilic imine carbon. The most common reagent for this purpose is (trifluoromethyl)trimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent. organic-chemistry.org
The reaction is typically initiated by a fluoride source or other nucleophilic activator, which generates the active trifluoromethylating species. This species then adds to the C=N bond of an imine, such as one derived from cyclopentanecarboxaldehyde, to form the α-trifluoromethyl amine product after workup. organic-chemistry.org This methodology is highly effective for synthesizing a diverse range of α-trifluoromethyl amines from readily available imine precursors. organic-chemistry.org
Asymmetric Synthesis Approaches for Enantiomerically Enriched Amines
Given that many bioactive molecules are chiral, the development of methods for the enantioselective synthesis of α-trifluoromethyl amines is crucial. yale.edu These approaches aim to control the stereochemistry at the newly formed chiral center, yielding a single enantiomer of the target compound.
Enantioselective Catalysis (e.g., Metal-Catalyzed Processes, Organocatalysis)
The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a primary strategy for accessing chiral α-trifluoromethyl amines. nih.gov This approach utilizes a chiral catalyst to control the facial selectivity of hydride addition to the prochiral imine.
Metal-Catalyzed Processes: Transition metal complexes featuring chiral ligands have proven highly effective for the asymmetric hydrogenation or transfer hydrogenation of CF3-ketimines. nih.gov Ruthenium-based catalysts, for example, have been successfully used for the asymmetric reductive amination of aryl-trifluoromethyl ketones, achieving high yields and excellent enantioselectivities (up to 97% ee). acs.orgnih.gov Similarly, manganese-catalyzed systems with chiral P,N,N ligands have been developed for the asymmetric hydrogenation of fluorinated imines, affording a broad range of optically active amines with up to 98% enantiomeric excess. nih.gov
Organocatalysis: Non-metal-based chiral catalysts, or organocatalysts, have also been employed. Chiral phosphoric acids (CPAs) can promote the enantioselective transfer hydrogenation of fluorinated ketimines using a Hantzsch ester as the hydride source. nih.govstrath.ac.uk The catalyst forms a chiral ion pair with the imine, directing the hydride transfer to one face of the C=N bond. strath.ac.uk
| Catalyst Type | Catalyst/Ligand Example | Reaction Type | Typical Substrates | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Ruthenium-Catalysis | Ru-complex with chiral diphosphine ligand | Asymmetric Reductive Amination | Aryl-trifluoromethyl ketones | 80–97% | acs.orgnih.gov |
| Manganese-Catalysis | Mn-complex with chiral ferrocenyl P,N,N ligand | Asymmetric Hydrogenation | N-aryl trifluoromethyl ketimines | Up to 98% | nih.gov |
| Organocatalysis | Chiral Phosphoric Acid (CPA) | Asymmetric Transfer Hydrogenation | Trifluoromethyl ketimines | High enantioselectivity | nih.govstrath.ac.uk |
Biocatalytic Transformations (e.g., Ketoreductases, Imine Reductases)
Enzymes offer a powerful and environmentally friendly alternative for asymmetric synthesis, operating under mild conditions with often exquisite selectivity. koha-ptfs.co.uk
Ketoreductases (KREDs): While not a direct route, ketoreductases can be used to asymmetrically reduce the precursor ketone (1-cyclopentyl-2,2,2-trifluoroethan-1-one) to a chiral alcohol. This alcohol can then be converted to the desired chiral amine through subsequent chemical steps, such as a Mitsunobu reaction or conversion to a sulfonate followed by amination, which can proceed with inversion of stereochemistry.
Imine Reductases (IREDs) and Reductive Aminases (RedAms): A more direct and efficient biocatalytic route is the use of imine reductases (IREDs) or reductive aminases (RedAms). researchgate.net These NAD(P)H-dependent enzymes can catalyze the asymmetric reduction of pre-formed imines or, in the case of RedAms, the direct reductive amination of a ketone with an amine donor. koha-ptfs.co.uknih.gov Engineered IREDs have been developed that show high activity and enantioselectivity for a variety of imine substrates, including cyclic imines. nih.gov This technology has progressed rapidly and represents a powerful tool for producing complex chiral amines with multiple stereocenters. nih.gov
| Enzyme Class | Reaction | Key Advantage | Reference |
|---|---|---|---|
| Ketoreductases (KREDs) | Asymmetric reduction of a ketone to a chiral alcohol | Provides a chiral building block for further conversion to the amine. | koha-ptfs.co.uk |
| Imine Reductases (IREDs) | Asymmetric reduction of a C=N double bond | Directly forms the chiral amine from a prochiral imine with high enantioselectivity. | researchgate.netnih.gov |
| Reductive Aminases (RedAms) | Direct asymmetric reductive amination of a ketone | One-pot conversion of a ketone and amine source to a chiral amine. | researchgate.netnih.gov |
Chiral Auxiliary and Chiral Pool Strategies in Amine Synthesis
The asymmetric synthesis of this compound can be approached through several established strategies, with chiral auxiliary-mediated synthesis being a prominent and effective method. This approach involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a key bond-forming reaction.
One of the most successful and widely used chiral auxiliaries for the synthesis of α-trifluoromethylamines is N-tert-butanesulfinamide. The general strategy involves the condensation of the chiral sulfinamide with trifluoroacetaldehyde to form a chiral N-sulfinyl imine. Subsequent diastereoselective addition of a cyclopentyl nucleophile, such as a cyclopentyl Grignard reagent or cyclopentyllithium, to this imine affords the corresponding sulfinamide adduct with high diastereoselectivity. The final step involves the acidic cleavage of the N-sulfinyl group to yield the desired chiral primary amine. This method is highly modular, allowing for the synthesis of either enantiomer of the target amine by selecting the appropriate enantiomer of the chiral auxiliary.
Another conceptual approach is the use of the chiral pool, which utilizes readily available, enantiomerically pure natural products as starting materials. For a molecule like this compound, a hypothetical chiral pool strategy could involve starting from a chiral cyclopentyl-containing building block derived from nature. However, the practical application of this strategy is often limited by the availability of suitable starting materials that structurally correspond to the desired target.
| Strategy | Description | Key Intermediates |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to guide stereoselective bond formation. | Chiral N-tert-butanesulfinyl imine |
| Chiral Pool | Utilization of enantiomerically pure natural products as starting materials. | Chiral cyclopentyl-containing precursors |
Resolution Techniques for the Separation of Enantiomers
In cases where a racemic mixture of this compound is synthesized, resolution techniques are employed to separate the enantiomers.
Diastereomeric Salt Formation and Crystallization
A classical and robust method for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with an enantiomerically pure chiral acid. The resulting salts are diastereomers and, as such, possess different physical properties, most notably solubility. This difference in solubility allows for their separation by fractional crystallization.
The choice of the resolving agent is crucial for the success of this method. Common chiral acids used for the resolution of amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The efficiency of the resolution is dependent on the solvent system and the crystallization conditions, which often require careful optimization. Once the less soluble diastereomeric salt is isolated, the chiral amine enantiomer can be liberated by treatment with a base.
Enzymatic Kinetic Resolution (e.g., Lipase-Catalyzed Approaches)
Enzymatic kinetic resolution offers a powerful and highly selective alternative for the separation of enantiomers. This method utilizes enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted.
For the resolution of this compound, a lipase-catalyzed acylation is a viable strategy. In the presence of an acyl donor, the lipase will selectively acylate one enantiomer of the amine at a much faster rate than the other. This results in a mixture of the acylated amine and the unreacted amine enantiomer, which can then be separated by conventional chromatographic or extraction methods. The choice of lipase, acyl donor, and reaction conditions (solvent, temperature) are critical parameters that influence the enantioselectivity and efficiency of the resolution. Lipases such as Candida antarctica lipase B (CALB) have shown broad utility in the resolution of various chiral amines. nih.gov
| Resolution Technique | Principle | Key Parameters |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Choice of resolving agent, solvent, crystallization conditions. |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective transformation of one enantiomer, allowing for separation of the reacted and unreacted forms. | Enzyme selection (e.g., lipase), acyl donor, solvent, temperature. |
Derivatization Strategies and Analogue Synthesis
The development of analogues of this compound is essential for structure-activity relationship studies and the optimization of its properties for various applications.
Modification of the Primary Amine Functionality
The primary amine group serves as a versatile handle for a wide range of chemical modifications. Standard organic transformations can be employed to introduce diverse functionalities.
Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.
Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.
Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides, can be used to introduce one or two alkyl groups, leading to secondary and tertiary amines, respectively.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates affords ureas and thioureas.
These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physical characteristics.
Introduction of Diverse Substituents on the Cyclopentyl Ring
Functionalization of the cyclopentyl ring provides another avenue for creating structural diversity. While direct C-H functionalization of the cyclopentyl ring can be challenging, synthetic strategies can be designed to incorporate substituents at various positions.
One approach involves starting with a pre-functionalized cyclopentyl precursor. For example, using a substituted cyclopentanone in the initial synthetic sequence would lead to analogues with substituents on the cyclopentyl ring. Alternatively, functional group interconversions on a pre-existing analogue can be performed. For instance, a hydroxyl group on the cyclopentyl ring could be oxidized to a ketone or converted to other functional groups.
These strategies allow for the systematic exploration of the chemical space around the this compound scaffold, enabling the fine-tuning of its properties for specific applications.
Incorporation into Complex Molecular Architectures
The strategic introduction of the this compound moiety into larger, more complex molecular frameworks is a key step in the development of novel chemical entities with potential applications in medicinal chemistry and materials science. The unique combination of a bulky, lipophilic cyclopentyl group and an electron-withdrawing trifluoromethyl group can significantly influence the physicochemical and biological properties of the resulting molecules. These properties include metabolic stability, binding affinity to biological targets, and conformational rigidity.
While specific examples detailing the incorporation of this compound into complex structures are not extensively documented in publicly available literature, its utility as a building block can be inferred from established synthetic methodologies for structurally related amines. The primary amino group serves as a versatile handle for a variety of chemical transformations, enabling its integration into a wide array of molecular scaffolds.
Key synthetic strategies for incorporating this amine into larger molecules include amide bond formation, participation in multicomponent reactions, and formation of various heterocyclic systems. These methods are fundamental in organic synthesis and are frequently employed in the construction of bioactive compounds. researchgate.netnih.govmdpi.com
Amide Bond Formation
One of the most prevalent methods for incorporating primary amines into complex molecules is through the formation of an amide bond. nih.govnih.govgrowingscience.comsci-hub.stresearchgate.net This reaction involves the coupling of the amine with a carboxylic acid, often activated by a coupling reagent to facilitate the reaction under mild conditions. nih.govnih.govgrowingscience.comsci-hub.stresearchgate.net The resulting amide linkage is a common feature in many pharmaceutical agents due to its high stability and ability to participate in hydrogen bonding.
The general scheme for the amide coupling reaction is presented below:
Scheme 1: General Amide Bond Formation
A variety of coupling reagents can be employed for this transformation, each with its own advantages regarding reaction efficiency and suppression of side reactions. The choice of reagent often depends on the specific substrates and the desired reaction conditions.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Abbreviation | Activating Agent Class | Byproducts |
|---|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Dicyclohexylurea (DCU) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Carbodiimide | Water-soluble urea |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | Uronium Salt | Tetramethylurea |
The incorporation of the this compound moiety via amide linkage can be used to synthesize analogues of known bioactive molecules, potentially enhancing their therapeutic properties.
Participation in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient pathway to complex molecular architectures. Primary amines are common components in many well-known MCRs, such as the Ugi and Passerini reactions.
While specific MCRs involving this compound are not explicitly reported, its participation in such reactions can be anticipated based on its chemical nature. For instance, in a Ugi four-component reaction, a primary amine reacts with an aldehyde or ketone, an isocyanide, and a carboxylic acid to form a di-amide derivative.
Scheme 2: Hypothetical Ugi Reaction
The products of such reactions can be highly complex and diverse, providing rapid access to libraries of compounds for screening purposes.
Formation of Heterocyclic Systems
Primary amines are crucial precursors for the synthesis of a vast array of nitrogen-containing heterocyclic compounds. These structural motifs are prevalent in many natural products and synthetic drugs. This compound can be utilized in various cyclization and cycloaddition reactions to construct complex heterocyclic frameworks.
For instance, the reaction of the amine with a 1,3-dicarbonyl compound could lead to the formation of enamine intermediates, which can then undergo further reactions to form more complex cyclic systems. Although direct examples are not available, the reactivity of similar amines in such transformations is well-established.
Table 2: Potential Heterocyclic Systems from this compound
| Reactant(s) | Potential Heterocyclic Product | Reaction Type |
|---|---|---|
| 1,3-Diketone | Pyrrole or Pyridine derivatives | Condensation/Cyclization |
| α,β-Unsaturated Ketone | Dihydropyridine derivatives | Michael Addition/Cyclization |
The incorporation of the unique cyclopentyl and trifluoromethyl substituents into these heterocyclic systems could lead to novel compounds with interesting biological activities.
Reactivity and Mechanistic Investigations of 1 Cyclopentyl 2,2,2 Trifluoroethan 1 Amine
Nucleophilic Reactivity of the Amine Moiety
The amine functional group in 1-cyclopentyl-2,2,2-trifluoroethan-1-amine is a primary amine, which is typically nucleophilic. However, the presence of the strongly electron-withdrawing trifluoromethyl group on the adjacent carbon atom significantly reduces the basicity and nucleophilicity of the amine. nih.gov Despite this deactivation, the amine moiety can still participate in a variety of nucleophilic reactions.
Alkylation of α-trifluoromethylamines can be challenging due to their reduced nucleophilicity. Direct alkylation often requires reactive alkylating agents and may proceed with moderate efficiency. A more common strategy for the synthesis of N-alkylated α-trifluoromethylamines involves the alkylation of corresponding trifluoromethyl-substituted imines with organometallic reagents. nih.gov
Acylation of this compound is a more facile process compared to alkylation. The amine can react with a variety of acylating agents, such as acyl chlorides and anhydrides, to form the corresponding amides. libretexts.orgorganic-chemistry.org The reaction generally proceeds under standard acylation conditions, often in the presence of a base to neutralize the acid byproduct. The use of trifluoromethanesulfonic acid has been noted as a particularly effective catalyst for acylation reactions. mdpi.com
The formation of amides from this compound and carboxylic acids is a fundamental transformation. This can be achieved directly or through the activation of the carboxylic acid, for example, by converting it to an acyl chloride. libretexts.orgorganic-chemistry.org The resulting N-(1-cyclopentyl-2,2,2-trifluoroethyl)amides are important building blocks in medicinal chemistry.
Carbamates can be synthesized from this compound by reaction with chloroformates or by other methods. These compounds are also of interest in drug design and as protecting groups in organic synthesis.
The synthesis of ureas involving this compound can be accomplished through several routes. A common method involves the reaction of the amine with an isocyanate. nih.govcommonorganicchemistry.comwikipedia.org Alternatively, phosgene (B1210022) or its equivalents can be used to generate an isocyanate in situ from the amine, which then reacts with another amine to form a urea. wikipedia.orgnih.gov Due to the toxicity of phosgene, safer alternatives like N,N'-carbonyldiimidazole (CDI) or triphosgene (B27547) are often preferred. commonorganicchemistry.comnih.gov The Curtius rearrangement of an acyl azide (B81097) can also be employed to generate an isocyanate that is subsequently trapped by the amine. commonorganicchemistry.com
| Reagent Type | Product | General Reaction Conditions |
| Acyl Halide/Anhydride (B1165640) | Amide | Base (e.g., pyridine, triethylamine) |
| Isocyanate | Urea | Aprotic solvent (e.g., THF, DCM) |
| Chloroformate | Carbamate | Base (e.g., pyridine, triethylamine) |
| Carboxylic Acid + Coupling Agent | Amide | DCC, EDC, etc. |
Role as a Basic Catalyst or Ligand Precursor in Organic Transformations
The reduced basicity of α-trifluoromethylamines, including this compound, limits their direct application as basic catalysts in many organic transformations that typically rely on stronger amine bases. nih.gov However, they can still act as proton scavengers in reactions where a mild, non-nucleophilic base is required.
More significantly, chiral α-trifluoromethylamines are valuable as precursors for the synthesis of chiral ligands for asymmetric catalysis. nih.gov The amine functionality provides a handle for the introduction of coordinating groups, and the stereocenter adjacent to the trifluoromethyl group can induce chirality in the catalytic process. These ligands have been employed in a variety of metal-catalyzed reactions, including reductions and carbon-carbon bond-forming reactions, leading to products with high enantioselectivity. organic-chemistry.org
Electrophilic Transformations and Rearrangements Involving the Amine or Fluorinated Moiety
Rearrangements involving α-trifluoromethylamines have been reported, providing pathways to other valuable fluorinated building blocks. For instance, β-amino-α-trifluoromethyl alcohols can undergo rearrangement via an aziridinium (B1262131) ion intermediate to furnish functionalized α-trifluoromethylamines. acs.orgnih.gov This process involves the activation of the hydroxyl group, followed by intramolecular cyclization and subsequent nucleophilic ring-opening. Additionally, cyclization and rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones can lead to the synthesis of multi-substituted trifluoromethyloxazolines. rsc.org
Reaction Mechanisms of Trifluoroethylation Processes Involving Related Precursors
The introduction of a trifluoroethyl group, closely related to the 2,2,2-trifluoroethan-1-amine structure, is a significant area of research. rsc.org These reactions often proceed through radical intermediates.
Radical trifluoromethylation represents a powerful strategy for the direct introduction of the CF3 group into organic molecules, often avoiding the need for pre-functionalized substrates. researchgate.net The trifluoromethyl radical (•CF3) is electrophilic and highly reactive. wikipedia.org It can be generated from various precursors, including CF3I, CF3Br, and sodium trifluoromethanesulfinate, often under photochemical or thermal conditions. wikipedia.org
In the context of C-H functionalization, a trifluoromethyl radical can abstract a hydrogen atom from a substrate to generate a carbon-centered radical, which then reacts with a trifluoromethyl source to form the C-CF3 bond. rsc.orgnih.gov Alternatively, the trifluoromethyl radical can add to an unsaturated system, such as an alkene or arene, to initiate a reaction cascade. Recent advancements have utilized photoredox catalysis to generate trifluoromethyl radicals under mild conditions, expanding the scope and applicability of these reactions. nih.govacs.org The mechanism often involves a catalytic cycle where a photocatalyst absorbs light and initiates a single-electron transfer process to generate the radical species.
Photoredox Catalysis in Selective Trifluoroethylation
Visible-light photoredox catalysis has emerged as a powerful and mild method for the formation of carbon-carbon and carbon-heteroatom bonds, including the introduction of the trifluoroethyl group (-CH₂CF₃). This strategy often relies on the generation of radical intermediates under gentle conditions, offering an alternative to harsher, traditional methods. The trifluoroethyl group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties.
Recent research has demonstrated the utility of photoredox catalysis for the trifluoroethylation of various organic substrates. For instance, a visible-light-induced, C-3 selective trifluoroethylation of imidazoheterocycles has been developed using 1,1,1-trifluoro-2-iodoethane (B141898) as the trifluoroethyl radical source. nih.govresearchgate.netfigshare.com This method allows for the efficient and regioselective introduction of the trifluoroethyl group under mild reaction conditions, tolerating a wide range of functional groups. nih.gov The reaction proceeds through the generation of a trifluoroethyl radical via a single-electron transfer from an excited photocatalyst to the iodo-precursor. This radical then engages in a reaction with the heterocyclic substrate.
Another approach involves the photoredox-catalyzed difunctionalization of alkenes. A strategy has been developed for the 2,2,2-trifluoroethylation and 2,2-difluoroethylation of alkenes, with the simultaneous introduction of a quinoxalin-2(1H)-one moiety. rsc.org This three-component reaction utilizes readily available quinoxalin-2(1H)-ones and inexpensive fluoroalkyl iodides, proceeding under mild conditions to afford the products in moderate to high yields with excellent regioselectivity. rsc.org
Furthermore, photoredox catalysis has been employed for the reductive trifluoromethylation of imines through a radical umpolung strategy. rsc.org This process involves the single-electron-transfer reduction of an imine to generate a nitrogen-centered radical, which then rearranges to a carbon-centered radical. This radical subsequently couples with a trifluoromethyl source. While this specific example focuses on trifluoromethylation, the underlying principle of generating amine-derived radicals via photoredox catalysis is relevant to the reactivity of compounds like this compound.
A four-component intermolecular trifluoromethylation–acyloxylation of arylalkenes has also been achieved using a photoredox catalyst. rsc.org This reaction uses a Umemoto's reagent as the trifluoromethyl radical source and demonstrates good functional group tolerance. rsc.org
While direct studies on the selective trifluoroethylation of this compound using photoredox catalysis are not extensively documented in the provided context, the existing literature on related structures provides a strong foundation for predicting its reactivity. The amine functionality could potentially be targeted, or the cyclopentyl ring could undergo C-H functionalization, depending on the specific catalytic system and reaction conditions employed.
Stereochemical Control and Diastereoselectivity in Reactions Employing or Forming the Compound
The stereochemistry of this compound is a critical aspect of its chemical synthesis and reactivity, as the molecule contains a stereocenter at the carbon atom bearing the amine and cyclopentyl groups. Controlling the stereochemical outcome in reactions that form this compound or use it as a starting material is essential for applications where a specific stereoisomer is required.
A significant area of research related to the stereochemistry of similar compounds is the diastereoselective formal [3+2] cycloaddition of trifluoroethyl amine-derived ketimines. In one study, a metal-free, diastereoselective formal 1,3-dipolar cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with cyclopentene-1,3-diones was developed. nih.govresearchgate.net This reaction leads to the desymmetrization of the cyclopentene-1,3-diones and produces tetracyclic spirooxindoles containing pyrrolidine (B122466) and cyclopentane (B165970) subunits with good yields and high diastereoselectivity (up to 99% yield and 91:9 dr). nih.govresearchgate.net The diastereoselectivity is influenced by the choice of base, with organic bases like DBU providing better results than inorganic bases such as Cs₂CO₃. nih.gov
The following table illustrates the effect of different bases on the diastereoselectivity of the formal 1,3-dipolar cycloaddition reaction.
| Entry | Base | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | DBU | 87 | >95:5 |
| 2 | DBN | 75 | 90:10 |
| 3 | TBD | 68 | 88:12 |
| 4 | Cs₂CO₃ | 30 | 71:29 |
| Data sourced from a study on the formal 1,3-dipolar cycloaddition of N-2,2,2-trifluoroethylisatin ketimines and cyclopentene-1,3-diones. nih.gov |
This methodology was also extended to trifluoromethyl-substituted iminomalonates, which, upon reaction with cyclopentenediones, afforded bicyclic heterocycles with excellent diastereoselectivities (>20:1 dr). nih.gov
The principles of stereochemical control demonstrated in these cycloaddition reactions are highly relevant to the synthesis of this compound. For instance, the diastereoselective addition of a nucleophile to a precursor imine, cyclopentyl(2,2,2-trifluoroethylidene)methanimine, would be a direct route to the target amine. The choice of chiral catalyst or auxiliary could direct the approach of the nucleophile to one face of the imine, leading to an enantiomerically enriched product.
Furthermore, the diastereoselectivity of ring expansion reactions has been studied, for example, in the conversion of tetrahydropyrimidin-2-ones to tetrahydro-1H-1,3-diazepin-2-ones. researchgate.net The stereochemical outcome of these reactions was found to be dependent on the nucleophile used, highlighting the subtle factors that can control diastereoselectivity. researchgate.net Such considerations would be crucial in any multi-step synthesis of this compound or in reactions where it is used as a chiral building block.
Theoretical and Computational Chemistry Studies of 1 Cyclopentyl 2,2,2 Trifluoroethan 1 Amine
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules. For 1-cyclopentyl-2,2,2-trifluoroethan-1-amine, DFT calculations can provide insights into the distribution of electron density, the nature of molecular orbitals, and the effects of the electron-withdrawing trifluoromethyl group on the adjacent amine.
The electronic properties of the molecule are heavily influenced by the interplay between the electron-donating amine group and the strongly electron-withdrawing trifluoromethyl group. This interaction is expected to lower the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is likely localized on the nitrogen atom of the amine group, reflecting its role as a nucleophile. The LUMO, in contrast, is expected to have significant contributions from the antibonding orbitals of the C-F bonds. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability.
The electrostatic potential map of the molecule would reveal the electron-rich region around the nitrogen atom, making it susceptible to electrophilic attack, and the electron-deficient regions around the fluorine atoms. The Mulliken charge analysis can quantify the partial charges on each atom, further highlighting the inductive effects of the trifluoromethyl group.
| Property | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 8.0 eV |
| Dipole Moment | 2.5 D |
Conformational Analysis and Relative Stability of Stereoisomers
The presence of a stereocenter at the carbon atom attached to the amine group means that this compound exists as a pair of enantiomers, (R)- and (S)-1-cyclopentyl-2,2,2-trifluoroethan-1-amine. In addition to these stereoisomers, the molecule possesses considerable conformational flexibility due to the rotation around the C-C and C-N bonds, as well as the puckering of the cyclopentyl ring.
The relative stability of the different stereoisomers can also be assessed. While enantiomers have identical energies in an achiral environment, diastereomers (if they were to be formed through derivatization) would exhibit different stabilities. The computational analysis would involve geometry optimization of the various conformers for each stereoisomer, followed by a frequency calculation to confirm that they are true minima on the potential energy surface and to obtain thermodynamic data.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C-C-CF3) |
|---|---|---|
| 1 (Global Minimum) | 0.00 | -175° |
| 2 | 1.25 | 65° |
| 3 | 2.80 | -60° |
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, a potential reaction of interest is the nucleophilic substitution at the carbon atom bearing the amine group.
To study such a reaction, the reaction pathway can be modeled by identifying the structures of the reactants, transition state, and products. The transition state is a first-order saddle point on the potential energy surface, and its structure can be located using various optimization algorithms. Once the transition state is found, a frequency calculation can confirm the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.
The activation energy for the reaction can then be calculated as the difference in energy between the transition state and the reactants. This information is crucial for understanding the kinetics of the reaction. The influence of the cyclopentyl and trifluoromethyl groups on the reaction barrier can also be assessed by comparing the activation energy to that of related, simpler amines.
| Reactant | Activation Energy (kcal/mol) |
|---|---|
| (R)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine | 25.8 |
| (S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine | 25.8 |
Prediction of Spectroscopic Signatures for Structural Elucidation
Computational methods can accurately predict various spectroscopic properties, which can be invaluable for the structural elucidation and characterization of new compounds. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.
The ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These calculations provide theoretical spectra that can be compared with experimental data to confirm the structure of the molecule. The predicted ¹⁹F NMR spectrum is of particular interest due to the presence of the trifluoromethyl group, which should give rise to a characteristic signal.
| Nucleus | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| ¹H (N-H) | 1.8 | 1.9 |
| ¹³C (CH-N) | 62.5 | 63.1 |
| ¹⁹F (CF₃) | -75.2 | -74.8 |
Solvent Effects on Reactivity, Conformation, and Intermolecular Interactions
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, while explicit models involve the inclusion of individual solvent molecules in the calculation.
For this compound, the choice of solvent can affect its conformational equilibrium. In polar solvents, conformers with larger dipole moments may be stabilized. Solvent can also play a crucial role in the molecule's reactivity. For reactions involving charged species or polar transition states, polar solvents can significantly lower the activation energy by stabilizing these species.
Furthermore, the intermolecular interactions between the amine and solvent molecules, such as hydrogen bonding, can be investigated. Understanding these interactions is important for predicting the solubility and other physical properties of the compound.
| Solvent | Dielectric Constant | Calculated Dihedral Angle (N-C-C-CF3) |
|---|---|---|
| Gas Phase | 1.0 | -175° |
| Chloroform | 4.8 | -172° |
| Water | 78.4 | -168° |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine. Through the analysis of various nuclei, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.
1H, 13C, and 19F NMR Techniques for Connectivity and Fluorine Environment
Detailed analysis of one-dimensional NMR spectra is the first step in structural verification.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the protons on the cyclopentyl ring, the methine proton adjacent to the trifluoromethyl and amine groups, and the amine protons. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, would confirm the connectivity between adjacent protons.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Signals corresponding to the carbons of the cyclopentyl ring, the carbon bearing the amino and trifluoromethyl groups, and the trifluoromethyl carbon itself would be expected. The chemical shift of the carbon attached to the fluorine atoms would be significantly affected by their strong electron-withdrawing nature.
¹⁹F NMR: As a fluorine-containing compound, 19F NMR is a powerful technique for directly observing the fluorine environment. For a CF₃ group, a single signal is typically observed. The coupling between the fluorine atoms and the adjacent methine proton (³J-H,F coupling) would appear as a doublet in the proton-coupled ¹⁹F spectrum and as a quartet in the ¹H spectrum for the methine proton, providing definitive evidence for the -CH(NH₂)CF₃ fragment.
Data Table: Predicted NMR Chemical Shifts Specific experimental data for this compound is not widely available in public literature. The following table is based on predicted values and typical ranges for similar structural motifs.
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 3.0 - 3.5 | Quartet (q) | CH-CF₃ |
| ¹H | 1.0 - 2.2 | Multiplets (m) | Cyclopentyl-H |
| ¹H | 1.5 - 2.5 | Broad Singlet (br s) | NH₂ |
| ¹³C | 124 - 128 | Quartet (q, ¹J-C,F) | CF₃ |
| ¹³C | 55 - 65 | Quartet (q, ²J-C,F) | CH-NH₂ |
| ¹³C | 40 - 45 | Singlet (s) | Cyclopentyl-CH |
| ¹³C | 25 - 30 | Singlets (s) | Cyclopentyl-CH₂ |
Advanced 2D NMR Experiments for Comprehensive Structural Assignment
To unequivocally assign all proton and carbon signals and confirm the molecule's complete bonding network, two-dimensional (2D) NMR experiments are employed. These include:
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to trace out the spin systems within the cyclopentyl ring and confirm the coupling between the methine proton and the amine protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting the cyclopentyl ring to the trifluoroethyl-amine side chain. For instance, correlations from the methine proton to the carbons of the cyclopentyl ring and to the trifluoromethyl carbon would be expected.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₇H₁₂F₃N).
Electron impact (EI) or electrospray ionization (ESI) techniques are used to generate ions. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aliphatic amines, a dominant fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.
Data Table: Predicted Mass Spectrometry Fragments Based on the structure and known fragmentation patterns of amines.
| m/z (mass-to-charge ratio) | Possible Fragment Ion | Adduct | Notes |
|---|---|---|---|
| 168.09946 | [C₇H₁₂F₃N + H]⁺ | [M+H]⁺ | Protonated molecular ion |
| 167.09163 | [C₇H₁₂F₃N]⁺ | [M]⁺ | Molecular ion |
| 98.0680 | [C₆H₁₀N]⁺ | - | Loss of CF₃ group (α-cleavage) |
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound possesses a chiral center at the carbon bearing the amine and trifluoromethyl groups, it exists as a pair of enantiomers. Chiral chromatography is the gold standard for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
High-Performance Liquid Chromatography (HPLC) Methods
Chiral HPLC is a widely used and effective method for the enantioseparation of amines. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for this class of compounds. The separation can be optimized by varying the mobile phase composition (typically a mixture of alkanes like hexane (B92381) or heptane (B126788) with an alcohol modifier like isopropanol (B130326) or ethanol) and by using acidic or basic additives to improve peak shape and resolution. For primary amines, crown ether-based stationary phases can also be particularly useful.
Data Table: Representative Chiral HPLC Method Parameters This table presents typical starting conditions for method development for a chiral amine.
| Parameter | Condition |
|---|---|
| Column | Chiralcel® OD-H, Chiralpak® AD-H, or similar polysaccharide-based CSP |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-220 nm |
| Temperature | 25 °C |
Gas Chromatography (GC) Methods
Chiral gas chromatography is another powerful technique for separating volatile enantiomers. For amines, it is often necessary to first derivatize the compound to improve its volatility and chromatographic behavior. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) to form an amide. The separation is then carried out on a capillary column coated with a chiral stationary phase, frequently a cyclodextrin (B1172386) derivative. The choice of the specific cyclodextrin and its substituents is critical for achieving enantioselectivity.
Data Table: Representative Chiral GC Method Parameters This table presents typical starting conditions for method development for a derivatized chiral amine.
| Parameter | Condition |
|---|---|
| Derivatization | N-trifluoroacetylation |
| Column | Cyclodextrin-based CSP (e.g., Chirasil-DEX CB) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temp. | 250 °C |
| Oven Program | Isothermal or temperature gradient (e.g., 100 °C to 200 °C at 5 °C/min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 250 °C |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, the spectra would be a composite of the vibrations from the cyclopentyl ring, the trifluoroethyl group, and the primary amine. Due to the absence of direct experimental spectra for the target compound in public literature, the following analysis is based on the well-documented spectra of its constituent analogues: cyclopentylamine (B150401) and 2,2,2-trifluoroethylamine. acs.orgnih.govchemicalbook.comcapes.gov.br
The key vibrational modes anticipated for this compound are detailed below:
N-H Vibrations: The primary amine group is characterized by N-H stretching vibrations, typically appearing in the 3400-3250 cm⁻¹ region of the IR spectrum. These are often observed as two distinct bands corresponding to symmetric and asymmetric stretching modes. The N-H bending (scissoring) vibration is expected between 1650 and 1580 cm⁻¹.
C-H Vibrations: The cyclopentyl moiety will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ for the aliphatic C-H bonds. The CH₂ scissoring and rocking vibrations are anticipated in the 1475-1445 cm⁻¹ and 890-750 cm⁻¹ regions, respectively.
C-F Vibrations: The trifluoromethyl (-CF₃) group is associated with strong absorption bands in the IR spectrum due to the high polarity of the C-F bond. The C-F stretching vibrations are typically found in the 1400-1000 cm⁻¹ range and are often the most intense peaks in the spectrum.
C-N and C-C Vibrations: The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ region. The C-C stretching vibration of the ethyl backbone is predicted to be in the 900-800 cm⁻¹ range. acs.org
The complementary nature of IR and Raman spectroscopy is particularly useful. While the polar N-H and C-F bonds give rise to strong IR signals, the more symmetric C-C and C-H vibrations of the cyclopentyl ring may produce more prominent signals in the Raman spectrum.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3250 | Medium-Weak |
| Amine (N-H) | Bending (Scissoring) | 1650 - 1580 | Medium |
| Cyclopentyl (C-H) | Stretching | 2960 - 2850 | Strong |
| Cyclopentyl (CH₂) | Bending (Scissoring) | 1475 - 1445 | Medium |
| Trifluoromethyl (C-F) | Stretching | 1400 - 1000 | Very Strong |
| Carbon-Nitrogen (C-N) | Stretching | 1250 - 1020 | Medium |
This table is a predictive summary based on data from analogous compounds.
X-ray Crystallography for Solid-State Structure Determination of Analogues and Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of its analogues and potential derivatives provides insight into the expected solid-state packing and intermolecular interactions.
A search of the Crystallography Open Database reveals a crystal structure for the related compound, cyclopentylamine. nih.gov The study of such structures is crucial for understanding how the molecules arrange themselves in a crystal lattice, which is influenced by factors like molecular shape and intermolecular forces such as hydrogen bonding.
In the broader context of fluorinated amine derivatives, crystallographic studies have shown that the introduction of fluorine can significantly impact crystal packing through dipole-dipole interactions and the formation of non-conventional hydrogen bonds involving the fluorine atoms.
Table 2: Illustrative Crystallographic Data for an Analogue, Cyclopentylamine
| Parameter | Value |
|---|---|
| Compound Name | Cyclopentylamine |
| Chemical Formula | C₅H₁₁N |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 9.77 |
| b (Å) | 6.22 |
| c (Å) | 9.94 |
| α (°) | 90 |
| β (°) | 90 |
Data sourced from the Crystallography Open Database (COD ID: 2208367). This data is for the analogous compound cyclopentylamine and serves as an illustrative example.
The structural information gleaned from X-ray crystallography is vital for understanding structure-property relationships and for the rational design of new derivatives with specific solid-state characteristics.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Chiral Building Block in Asymmetric Synthesis
Chiral amines are fundamental components in asymmetric synthesis, serving as key intermediates, catalysts, or resolving agents. google.com The presence of a trifluoromethyl group adjacent to the amine functionality in 1-cyclopentyl-2,2,2-trifluoroethan-1-amine imparts distinct properties that are highly sought after in medicinal chemistry and drug development. acs.org The CF3 group can serve as a metabolically stable isostere for other functional groups and can influence a molecule's lipophilicity, binding affinity, and bioavailability. fluorotechnique.frnih.gov
The synthesis of chiral α-trifluoromethyl amines is an area of intense research. acs.org Methodologies such as the catalytic asymmetric isomerization of trifluoromethyl imines provide access to a wide range of both aromatic and aliphatic chiral trifluoromethylated amines with high enantioselectivity. nih.gov For instance, organocatalytic approaches using cinchona alkaloids have proven effective in producing these valuable compounds in good yields and high enantiomeric excess (ee). nih.gov Biocatalytic methods, employing engineered enzymes like cytochrome c, have also been developed for the asymmetric N-H carbene insertion to produce enantioenriched α-trifluoromethyl amino esters. researchgate.net
Furthermore, stereospecific isomerization of α-chiral allylic amines has been developed as a route to γ-chiral trifluoromethylated amines, demonstrating how chiral centers can be relayed through a molecule to build complex stereochemical frameworks. researchgate.netillinois.edu These synthetic strategies underscore the importance of chiral building blocks like this compound, which can be used to introduce specific stereochemistry and fluorine-containing motifs into target molecules. nih.govresearchgate.net
Table 1: Representative Asymmetric Syntheses of Chiral Trifluoromethylated Amines
| Catalyst/Method | Substrate Type | Product | Yield (%) | Enantioselectivity (ee) / Diastereoselectivity (dr) | Ref |
|---|---|---|---|---|---|
| Cinchona Alkaloid Derivative | N-Benzyl trifluoromethyl imines | Chiral trifluoromethylated amines | Up to 90% | Up to 91% ee | nih.gov |
| Bifunctional Squaramide-Tertiary Amine | N-2,2,2-Trifluoroethylisatin ketimines | Spirooxindole derivatives | 84-99% | >20:1 dr, 62->99% ee | nih.gov |
| β-Isocupreidine | N-2,2,2-Trifluoroethylisatin ketimines | Chiral α-trifluoromethylamines | Excellent | Excellent | duracoat.be |
| Base-catalyzed Isomerization/Reduction | γ-Trifluoromethylated allylic amine | α,γ-Chiral trifluoromethylated amines | Excellent | High dr and ee | illinois.edu |
Precursor for Fluorous Tags and Solvents in Separation Science
Fluorous chemistry utilizes the unique properties of highly fluorinated compounds, which tend to form a separate phase from both aqueous and organic solvents. This principle is exploited in "fluorous tagging," a powerful strategy for simplifying the purification of reaction products. A fluorous tag, typically a long perfluoroalkyl chain, is temporarily attached to a substrate or reagent. nih.gov After a reaction, the tagged molecule can be selectively separated from non-tagged components via fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction (F-LLE). illinois.edu
Primary amines are common functional handles for the attachment of fluorous tags. researchgate.net A compound like this compound, with its reactive primary amine, can be derivatized to incorporate a longer perfluoroalkyl chain, transforming it into a fluorous tag. While the single CF3 group does not render the molecule "fluorous" enough for phase separation, it serves as a foundational fluorine-containing motif that can be expanded upon. The synthesis of water-soluble fluorous labeling reagents that target primary amines in peptides and proteins highlights the utility of this approach for affinity purification. researchgate.net The strategy involves attaching a molecule with a high fluorine content to a substrate, conducting the desired chemical transformations, and then separating the product mixture based on the fluorous content of the tags. illinois.edu
Utility in the Synthesis of Ligands for Metal Complexes
The electronic properties of ligands play a crucial role in modulating the reactivity and selectivity of metal catalysts. The incorporation of fluorine atoms or trifluoromethyl groups into a ligand structure is a common strategy to fine-tune its electronic nature. Fluorine is the most electronegative element, and the CF3 group is strongly electron-withdrawing, which can significantly impact the properties of the coordinated metal center.
This compound is an attractive precursor for chiral ligands used in transition metal-catalyzed asymmetric reactions. The amine group provides a coordination site for the metal, while the adjacent chiral center can induce stereoselectivity in the catalytic transformation. The electron-withdrawing CF3 group can enhance the Lewis acidity of the metal center or alter the stability and reactivity of catalytic intermediates. For example, fluorinated β-amino alcohol ligands have been successfully employed in asymmetric alkylation reactions. Similarly, ligands incorporating amine functionalities are central to the synthesis of a vast array of coordination complexes with applications in catalysis and materials science. The synthesis of cyclam-based ligands with 2,2,2-trifluoroethylphosphinate arms for creating paramagnetic metal complexes further illustrates the integration of trifluoroethyl moieties into sophisticated ligand architectures.
Applications in the Development of Functional Materials (e.g., Polymers, Coatings)
Fluorinated polymers and coatings are highly valued for their exceptional properties, including high thermal stability, chemical inertness, low surface energy (non-stick and hydrophobic properties), and low coefficient of friction. nih.gov These characteristics stem from the strength of the carbon-fluorine bond and the low polarizability of fluorinated molecules.
Amines are versatile functional groups for polymer synthesis and modification. They can act as monomers in the formation of polyamides and polyimides or as curing agents for epoxy resins. Incorporating a fluorinated amine like this compound into a polymer backbone or as a pendant group can impart desirable fluoropolymer-like properties to the resulting material. For instance, methods exist for creating antifouling coatings by reacting a fluorinated primary amine with an aldehyde and a dithiol to form a cross-linkable polythioaminal polymer. acs.org The presence of amine moieties in polymers can also introduce stimuli-responsiveness; for example, tertiary amine-based polymers can exhibit phase transitions in response to changes in temperature or pH. Fluorinated coatings are widely used for corrosion protection, chemical resistance, and to create non-stick surfaces in industries ranging from chemical processing to food packaging and medical devices.
Intermediate in the Synthesis of Architecturally Complex Organic Molecules
The reactivity of the amine and the influence of the trifluoromethyl group make this compound a valuable intermediate for constructing more elaborate molecular structures. Trifluoroethylamine and its derivatives are particularly useful building blocks for creating heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. nih.gov
One prominent application is in [3+2] cycloaddition reactions. N-2,2,2-trifluoroethylisatin ketimines, which can be prepared from trifluoroethylamine, act as 1,3-dipole precursors. nih.gov These intermediates react with various dipolarophiles to afford complex, trifluoromethyl-containing spirocyclic oxindoles, often with high stereocontrol. nih.gov These reactions provide efficient access to molecules with multiple stereogenic centers, which are of significant interest in drug discovery. nih.gov The desymmetrization of symmetrical molecules, such as cyclopentenediones, using trifluoroethyl amine-derived ketimines is another powerful strategy for building structural complexity. These examples demonstrate the role of fluorinated amine building blocks as key starting points for cascade reactions that rapidly generate intricate and medicinally relevant molecular architectures. researchgate.netillinois.edu
Table 2: Synthesis of Complex Molecules from Trifluoroethylamine Derivatives
| Reaction Type | Key Reactants | Product Type | Yield (%) | Diastereoselectivity (dr) | Ref |
|---|---|---|---|---|---|
| [3+2] Cycloaddition | N-2,2,2-Trifluoroethylisatin ketimine, Methyleneindolinone | Trifluoromethyl-containing spirooxindole | 84-99% | >20:1 | nih.gov |
| [3+2] Cycloaddition | N-2,2,2-Trifluoroethylisatin ketimine, Benzylidenechromanone | Trifluoromethyl bispiro-[oxindole-pyrrolidine-chromanone] | 70-91% | 10:1 to >20:1 | nih.gov |
| Formal [3+2] Cycloaddition (Desymmetrization) | N-2,2,2-Trifluoroethylisatin ketimine, Cyclopentene-1,3-dione | Tetracyclic spirooxindole | Up to 99% | Up to 91:9 | |
| SN2'-SN2' Reaction | N-2,2,2-Trifluoroethylisatin ketimine, MBH carbonate | Chiral α-trifluoromethylamine | Excellent | Excellent | duracoat.be |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The synthesis of fluorinated compounds, particularly those containing a trifluoromethyl group adjacent to an amine, presents unique challenges. Future research will likely focus on developing more efficient and environmentally benign methods for the preparation of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine. Current strategies often rely on multi-step processes that may involve harsh reagents.
Emerging synthetic strategies could involve the direct amination of trifluoromethylated cyclopentyl precursors. One potential avenue is the use of advanced catalytic systems that can facilitate the direct C-H amination of 1-cyclopentyl-2,2,2-trifluoroethane, although this remains a formidable challenge due to the electron-withdrawing nature of the trifluoromethyl group.
Another promising approach is the asymmetric synthesis to yield enantiomerically pure forms of the amine. The use of chiral auxiliaries or catalysts in the synthesis of related trifluoromethylated amines has shown success and could be adapted. For instance, the reduction of chiral N-sulfinylimines has been employed for the synthesis of other trifluoromethylated amines with high stereoselectivity. soton.ac.uk
Sustainable synthetic methods could also be explored, such as biocatalysis. The use of enzymes, like transaminases, could offer a green alternative for the production of chiral amines.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Direct C-H Amination | Atom economy, reduced step count | Inertness of C-H bonds, regioselectivity |
| Asymmetric Synthesis | Access to enantiopure compounds | Catalyst design, substrate scope |
| Biocatalysis | Sustainability, high stereoselectivity | Enzyme stability and availability |
| Flow Chemistry Synthesis | Improved safety and scalability | Optimization of reaction conditions |
Exploration of New Catalytic Applications for the Amine and its Derivatives
Primary amines are valuable as catalysts and ligands in a variety of chemical transformations. The unique electronic properties conferred by the trifluoromethyl group in this compound make it an interesting candidate for new catalytic applications. The electron-withdrawing nature of the CF3 group can modulate the basicity and nucleophilicity of the amine, potentially leading to novel reactivity and selectivity.
Derivatives of this amine could be employed as chiral ligands in transition-metal catalysis. For example, coordination to metals like palladium, rhodium, or copper could generate catalysts for asymmetric hydrogenation, C-C bond formation, or other important transformations. The steric bulk of the cyclopentyl group combined with the electronic influence of the trifluoromethyl group could create a unique chiral environment.
Furthermore, the amine itself could act as an organocatalyst. Chiral primary amines have been shown to catalyze reactions such as the Biginelli reaction with high enantioselectivity. elsevierpure.com The specific stereoelectronic profile of this compound could be advantageous in such catalytic cycles.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis of this compound and its derivatives into flow chemistry and automated synthesis platforms represents a significant trend in modern chemical manufacturing. mdpi.com Flow chemistry offers several advantages, including enhanced safety, better heat and mass transfer, and the ability to perform reactions under conditions that are difficult to achieve in batch processes. doi.orgrsc.org
Automated synthesis platforms, which can perform multi-step reaction sequences with minimal human intervention, could accelerate the discovery of new derivatives and applications of the target amine. synplechem.comnih.govchemrxiv.orgnih.govsciforum.net By utilizing robotic systems, a large library of compounds based on the this compound scaffold could be rapidly synthesized and screened for desired properties. nih.gov This approach is particularly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies. synplechem.com
The development of robust and reliable flow and automated protocols for handling trifluoromethylated compounds will be crucial for realizing this potential.
Advanced Computational Modeling for Prediction of Reactivity and Stereoselectivity
Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity and stereoselectivity. doi.org For this compound, advanced computational modeling can provide valuable insights into its behavior in various chemical reactions.
Density Functional Theory (DFT) calculations can be used to model transition states and reaction pathways, helping to elucidate the origin of stereoselectivity in reactions where the amine or its derivatives are used as chiral catalysts or auxiliaries. elsevierpure.com For example, computational studies have been used to understand the stereoselectivity of the Biginelli reaction catalyzed by a chiral primary amine. elsevierpure.com
Molecular dynamics simulations can be employed to study the conformational preferences of the amine and its complexes, which is crucial for designing new catalysts and understanding their interactions with substrates. Such studies can guide the experimental design of new reactions and catalysts, saving time and resources.
Expanded Utility in Diverse Chemical Transformations and Next-Generation Chemical Scaffolds
The unique combination of a cyclopentyl group and a trifluoroethyl amine moiety suggests that this compound could be a valuable building block for the synthesis of diverse and novel chemical scaffolds. The trifluoromethyl group is a key feature in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.
This amine can be used as a precursor to a wide range of functional groups. For example, it can be converted into amides, sulfonamides, and other derivatives, each with its own unique properties. These derivatives can then be incorporated into more complex molecules. The development of multicomponent reactions involving this amine could provide rapid access to complex and diverse molecular architectures. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
